molecular formula C10H18N2O3 B1201365 Dethiobiotin CAS No. 533-48-2

Dethiobiotin

Cat. No. B1201365
CAS RN: 533-48-2
M. Wt: 214.26 g/mol
InChI Key: AUTOLBMXDDTRRT-JGVFFNPUSA-N
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Description

Synthesis Analysis

Dethiobiotin synthesis involves several enzymes, including dethiobiotin synthetase (DTBS), which catalyzes the penultimate step in biotin biosynthesis. This step involves the conversion of 7,8-diaminopelargonic acid to dethiobiotin, requiring ATP, CO2, and specific metal ions for activation. The process is highly regulated and specific, with dethiobiotin synthetase playing a critical role in the formation of the ureido ring characteristic of biotin (Eisenberg & Krell, 1969; Gibson et al., 1995).

Molecular Structure Analysis

The structure of dethiobiotin synthetase has been characterized through crystallographic studies, revealing a homodimeric enzyme with a classic mononucleotide-binding fold. This structure is crucial for the binding and conversion of substrates into dethiobiotin. Differences in the nucleotide recognition site among DTBS from different species highlight the enzyme's specificity and potential as a drug target (Huang et al., 1994; Porebski et al., 2012).

Chemical Reactions and Properties

Dethiobiotin synthetase catalyzes the carbonylation of 7,8-diaminonanoic acid regiospecifically via the N7-carbamate. This specificity is crucial for the correct formation of dethiobiotin's ureido ring. The reaction's stoichiometry indicates a complex interaction between substrates, enzyme, and cofactors, with ATP being a critical component for the activation and progression of the synthesis process (Gibson et al., 1995).

Physical Properties Analysis

The purification and characterization of dethiobiotin synthetase have provided insights into its physical properties, including its molecular weight, dimeric nature, and the essential role of ATP and CO2 in its enzymatic activity. These studies also highlighted the competitive inhibition by ADP, suggesting a tightly regulated process (Krell & Eisenberg, 1970).

Chemical Properties Analysis

The enzymatic conversion of dethiobiotin to biotin and the synthesis of its diastereomers have been extensively studied, revealing the complex chemical nature of dethiobiotin and its derivatives. These studies contribute to our understanding of dethiobiotin's role in biotin biosynthesis and its potential as a target for developing new antimicrobial agents (Ohshiro et al., 1994; Lucet et al., 2000).

Scientific Research Applications

  • Biotin Biosynthesis

    • Field : Microbiology and Biotechnology
    • Application : Dethiobiotin plays a crucial role in the biosynthesis of Biotin (also known as vitamin H or B7), which is a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates .
    • Method : The bioconversion of dethiobiotin to biotin has been demonstrated by cell-free extracts of a biotin-hyperproducing Bacillus sphaericus mutant transformed with an expression vector for two bio genes: bioB, encoding biotin synthase; and bioY, the function of which remains unknown .
    • Results : This process has important applications in food additives, biomedicine, and other fields. While the ability to synthesize biotin de novo is confined to microorganisms and plants, humans and animals require substantial daily intake, primarily through dietary sources and intestinal microflora .
  • Dethiobiotin Uptake and Utilization

    • Field : Microbiology
    • Application : Dethiobiotin can be utilized by certain bacteria in a biotin-deficient but dethiobiotin-sufficient environment .
    • Method : The BioY linked to BioB could transport not only biotin but also dethiobiotin, contributing to the growth of A. caulinodans ORS571 .
    • Results : This study demonstrated that certain bacteria can survive in a biotin-deficient environment by utilizing dethiobiotin .

Safety And Hazards

Dethiobiotin is not classified as hazardous according to (EC) No 1272/2008 [CLP]. A Material Safety Data Sheet is provided . It is recommended for storage at 2-8 °C .

Future Directions

The characterization of biotin biosynthesis-related genes from algae will promote the identification and functional studies of BBREs . This study provides new insights into the origin and evolution of biotin biosynthetic pathways in eukaryotic photosynthetic algae .

properties

IUPAC Name

6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTOLBMXDDTRRT-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876136
Record name Desthiobiotin
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dethiobiotin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47193703
Source Burnham Center for Chemical Genomics
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Description Aqueous solubility in buffer at pH 7.4

Product Name

6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid

CAS RN

533-48-2, 636-20-4
Record name Desthiobiotin
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Record name Desthiobiotin
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Record name Desthiobiotin, (+/-)-
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Record name Dethiobiotin
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Record name (4R-cis)-5-methyl-2-oxoimidazolidine-4-hexanoic acid
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Record name DESTHIOBIOTIN
Source FDA Global Substance Registration System (GSRS)
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Record name DESTHIOBIOTIN, (±)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dethiobiotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

157 °C
Record name Dethiobiotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of 1.5 g (6.63 mmol) of 4-methyl-5-(5-carboxypentanoyl)-4-imidazolin-2-one in 30 ml of acetic acid was hydrogenated in a Parr shaker apparatus over 0.4 g of PtO2 at 3 atmospheres and ambient temperature for 3 hours until hydrogen uptake ceased. The Pt was removed by filtration and the filtrate concentrated to an oil comprising 1.1 g. The oil was dissolved in water and cooled overnight to afford 0.9 g (64%) of dl-desthiobiotin identical in all respects to authentic material.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,260
Citations
O Ifuku, N Koga, S Haze, J Kishimoto… - European journal of …, 1994 - Wiley Online Library
… dethiobiotin to biotin, the mechanism of this reaction is still unknown [l]. We have demonstrated the enzymic conversion of dethiobiotin … factors, in addition to dethiobiotin as the substrate […
Number of citations: 100 febs.onlinelibrary.wiley.com
MA Eisenberg, K Krell - Methods in Enzymology, 1979 - Elsevier
Publisher Summary This chapter presents an overview of dethiobiotin (DTB) synthetase. The interrelationship between 7,8-diaminopelargonic acid and DTB has been first established …
Number of citations: 17 www.sciencedirect.com
O Ifuku, J Kishimoto, S Haze, M Yanagi… - Bioscience …, 1992 - Taylor & Francis
We constructed the plasmid pTTB151 in which the E. coli bio B gene was expressed under the control of the tac promoter. Conversion of dethiobiotin to biotin was demonstrated in cell-…
Number of citations: 92 www.tandfonline.com
AG Salib, F Frappier, G Guillerm, A Marquet - Biochemical and Biophysical …, 1979 - Elsevier
An intermediate in the biosynthetic pathway between dethiobiotin and biotin has been isolated for the first time, from the incubation medium of resting cells of E. Coli C124 (bio A − , His …
Number of citations: 29 www.sciencedirect.com
CS Chen, R Parthasarathy… - Journal of the American …, 1976 - ACS Publications
… Our studies on dethiobiotin are complementary to that of biotin5 and clearly demonstrate that the ureido oxygen of dethiobiotin takes part in strong hydrogen bonds to appropriate donors…
Number of citations: 21 pubs.acs.org
K Krell, MA Eisenberg - Journal of Biological Chemistry, 1970 - Elsevier
… enzyme, dethiobiotin synthetase, required for the formation of the ureido ring of dethiobiotin. … with rest’ing cells and cell-free extracts (2, 3), the direct conversion of DXP&1 to dethiobiotin …
Number of citations: 73 www.sciencedirect.com
T Sandalova, G Schneider, H Käck… - … Section D: Biological …, 1999 - scripts.iucr.org
The crystal structure of the 224-residue protein dethiobiotin synthetase from Escherichia coli has been refined using X-ray diffraction data at 0.97 A resolution at 100 K. The model, …
Number of citations: 57 scripts.iucr.org
D Alexeev, RL Baxter, L Sawyer - Structure, 1994 - cell.com
Background: Biotin is the vitamin essential for many biological carboxylation reactions, such as the conversion of acetyl-coenzyme A (CoA) to malonyl-CoA in fatty acid biosynthesis. …
Number of citations: 32 www.cell.com
K Ogata - Methods in Enzymology, 1970 - Elsevier
Publisher Summary This chapter discusses the microbial synthesis of dethiobiotin and biotin. A large amount of biotin vitamers is accumulated by many microorganisms grown in the …
Number of citations: 19 www.sciencedirect.com
B Tse Sum Bui, M Lotierzo, F Escalettes, D Florentin… - Biochemistry, 2004 - ACS Publications
Biotin synthase, a member of the “radical-SAM” family, produces biotin by inserting a sulfur atom between C-6 and C-9 of dethiobiotin. Each of the two saturated carbon atoms is …
Number of citations: 41 pubs.acs.org

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